The synthesis of arctigenin can be achieved through various methods, primarily focusing on extraction from natural sources or synthetic modification of related compounds. One notable method involves the extraction from the seeds of Arctium lappa. The process typically includes:
These methods highlight the versatility in obtaining arctigenin, either through natural extraction or synthetic chemistry.
The molecular structure of arctigenin is characterized by its dibenzylbutyrolactone framework. Its chemical formula is , and it has a molecular weight of approximately 286.33 g/mol. The structure features:
The stereochemistry around its chiral centers significantly influences its pharmacological properties. Detailed structural analysis can be performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
Arctigenin participates in various chemical reactions that are crucial for its biological activity. Key reactions include:
These reactions are significant in understanding how arctigenin behaves in physiological conditions and contributes to its therapeutic effects .
The mechanism of action of arctigenin involves several pathways:
These mechanisms indicate that arctigenin could be a promising candidate for treating metabolic disorders and various cancers.
Arctigenin exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications .
Arctigenin mustard has several significant applications in scientific research:
The ongoing research into arctigenin's effects on various biological systems continues to reveal its potential therapeutic applications .
Arctigenin (ARG) exerts multi-targeted effects across critical cellular pathways implicated in oncogenesis and metabolic regulation. It potently inhibits the Wnt/β-catenin signaling axis by suppressing glycogen synthase kinase-3β (GSK3β), thereby reducing nuclear translocation of β-catenin and downregulating downstream targets (c-Myc, cyclin D1, MMP-9) essential for epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma . Concurrently, ARG disrupts unfolded protein response (UPR) pathways under glucose deprivation by blocking transcriptional induction of glucose-regulated proteins GRP78 and GRP94, sensitizing cancer cells to metabolic stress [5]. This dual-pathway inhibition positions ARG as a modulator of both oncogenic signaling and stress adaptation mechanisms.
Table 1: Key Molecular Targets of Arctigenin
Target Pathway | Molecular Effect | Functional Outcome |
---|---|---|
Wnt/β-catenin | GSK3β inhibition → β-catenin degradation | Suppression of metastasis & EMT |
UPR (GRP78/GRP94) | Reduced chaperone expression under glucose deprivation | Sensitization to metabolic stress |
TGF-β/SMAD3 | Disruption of SMAD3-SKI complex | Epigenetic reprogramming of BTSCs |
ARG robustly activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. In skeletal muscle (C2C12) and cardiac (H9C2) cell lines, ARG induces Thr172 phosphorylation on AMPKα via dual upstream kinases: calmodulin-dependent protein kinase kinase (CaMKK) and liver kinase B1 (LKB1) [10]. This activation triggers a metabolic cascade:
Table 2: AMPK Activation Mechanisms by Arctigenin
Upstream Activator | Experimental System | Downstream Effects |
---|---|---|
CaMKKβ | H9C2 cardiomyocytes | ↑ PGC-1α mRNA (3.5-fold) |
LKB1 | C2C12 myotubes | ↑ CPT1b activity → FAO enhancement |
Dual (CaMKK/LKB1) | Mouse skeletal muscle | ↑ Mitochondrial biogenesis → endurance↑ |
ARG directly antagonizes the PI3K/AKT/mTOR cascade, a critical driver of cancer cell proliferation and survival. In glioblastoma brain tumor stem cells (BTSCs), ARG suppresses HDAC2-mediated epigenetic coordination with TGF-β effectors (SMAD3, SKI), leading to chromatin remodeling that represses oncogenic transcription [7]. This disrupts AKT phosphorylation and downstream mTOR activation, resulting in:
Table 3: Antiproliferative Effects via PI3K/AKT/mTOR
Cancer Model | ARG Effect | Key Molecular Changes |
---|---|---|
Glioblastoma BTSCs | HDAC2-SMAD3-SKI axis disruption | ↓ AKT phosphorylation → mTOR inhibition |
Hepatocellular carcinoma | Synergy with glucose deprivation | ↓ mTORC1 → protein synthesis arrest |
Class I histone deacetylases (HDACs), particularly HDAC2, are high-affinity targets of ARG. HDAC2 is overexpressed in glioblastoma BTSCs compared to normal astrocytes, maintaining stemness and tumorigenicity [7]. ARG selectively inhibits HDAC2 via:
ARG reprograms mitochondrial function through dual mechanisms: respiration modulation and reactive oxygen species (ROS) scavenging. It suppresses electron transport chain (ETC) Complex I/III activity in hepatoma cells, reducing mitochondrial membrane potential (ΔΨm) and ROS production by >40% [4] [8]. Concurrently, ARG:
Table 4: Mitochondrial Targets of Arctigenin
Mitochondrial Process | ARG Intervention | Cellular Outcome |
---|---|---|
ETC (Complex I/III) | Activity inhibition → ↓ ROS production | ↓ Oxidative DNA damage (8-OHdG) |
Fission (Drp1) | Block Ser616 phosphorylation → ↓ fission | ↑ Mitochondrial fusion → apoptosis resistance |
ROS scavenging | Direct O₂⁻ scavenging → ↓ H₂O₂ accumulation | ↓ EMT & metastasis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7